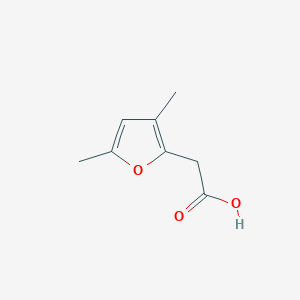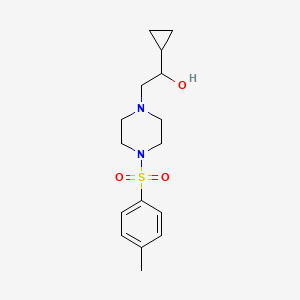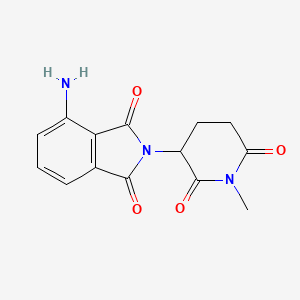
4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
説明
4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound that has been mentioned in various patents . It is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .
Synthesis Analysis
The synthesis of this compound involves new processes for the preparation of unsubstituted and substituted compounds . These processes are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .Molecular Structure Analysis
The molecular structure of this compound is complex, with heterocyclic compounds containing two or more hetero rings . These rings have nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom containing two hetero rings directly linked by a ring-member-to-ring-member bond .科学的研究の応用
Tyrosinase Inhibition and Antioxidant Properties
Research into phthalimide derivatives, closely related to 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, has shown promising results in tyrosinase inhibition, which is significant for applications in preventing enzymatic browning in foods and cosmetics. One study highlighted the synthesis of a series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives, demonstrating notable antioxidant and antityrosinase activities. A specific derivative exhibited higher tyrosinase inhibitory activity compared to the standard control, arbutin, suggesting potential for use in treatments against hyperpigmentation or as natural preservatives (Then et al., 2018).
Mesogenic Schiff Bases for Liquid Crystal Displays
In another study, isoindoline-1,3-dione-based mesogenic Schiff bases were synthesized, displaying enantiotropic liquid crystalline behavior with Nematic texture. Some derivatives also exhibited the Smectic A (SmA) phase, indicating their potential utility in the development of advanced liquid crystal displays (LCDs) and optical storage devices (Dubey et al., 2018).
Catalytic Applications in Organic Synthesis
2-Aminoisoindoline-1,3-Dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles have been developed as reusable catalysts, facilitating the synthesis of 4H-pyrans through a multicomponent reaction. This catalytic system highlights the integration of isoindoline-1,3-dione derivatives in green chemistry, offering advantages like environmental friendliness, excellent yields, and easy separation using an external magnet (Shabani et al., 2021).
Novel Synthesis Techniques
Isoindolines and isoindoline-1,3-diones have been synthesized under solventless conditions, adhering to green chemistry principles. These compounds were evaluated for their affinity towards the human dopamine receptor D2, demonstrating potential therapeutic applications. The green synthesis approach underscores the versatility and environmental sustainability of generating these compounds (Andrade-Jorge et al., 2017).
Inhibitors of Acetylcholinesterase
Dioxoisoindolines, including structures similar to this compound, have been studied as potent inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The synthesis, crystallization, and evaluation of specific derivatives as AChE inhibitors reveal their potential in developing treatments for neurodegenerative diseases (Andrade-Jorge et al., 2018).
作用機序
Target of Action
The primary target of 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.
Mode of Action
The compound acts by reducing the levels or activity of TNF-α . This is achieved by preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .
Biochemical Pathways
It is known that the compound plays a role in the regulation of the inflammatory response, which is often associated with high levels of tnf-α .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation . By reducing the levels or activity of TNF-α, the compound can help to alleviate the symptoms of diseases or conditions associated with high levels of this cytokine .
生化学分析
Biochemical Properties
The compound 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with the Cereblon (CRBN) protein
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, but the precise details of these interactions are still being studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
特性
IUPAC Name |
4-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-16-10(18)6-5-9(13(16)20)17-12(19)7-3-2-4-8(15)11(7)14(17)21/h2-4,9H,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWQOCGODHPKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352827-50-9 | |
| Record name | 4-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


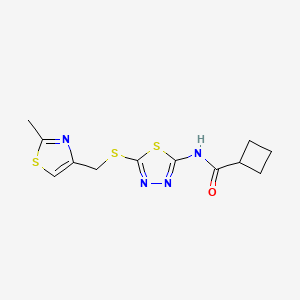
![Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2925594.png)
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-phenylmethanone](/img/structure/B2925597.png)
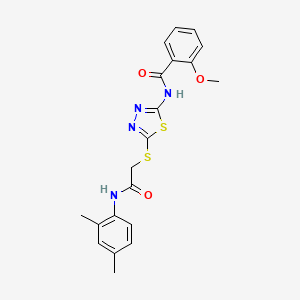

![2-biphenyl-4-yl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]acetamide](/img/structure/B2925600.png)
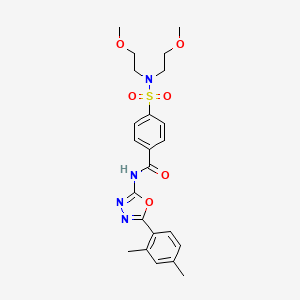

![N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2925606.png)
![Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B2925607.png)
